

# Physicochemical Properties of 3,5-Difluorobenzylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3,5-Difluorobenzylamine

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## Introduction

**3,5-Difluorobenzylamine** is a fluorinated organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical agents.<sup>[1]</sup> The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of **3,5-Difluorobenzylamine**, detailed experimental protocols for their determination, and a visualization of its role in synthetic workflows.

## Core Physicochemical Data

A summary of the key physicochemical properties of **3,5-Difluorobenzylamine** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> N	[1][2][3][4][5]
Molecular Weight	143.13 g/mol	[2][3][4][5]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	184 °C (lit.)	[1][2][3]
Density	1.21 g/mL at 25 °C (lit.)	[2][3]
Refractive Index	n <sub>20/D</sub> 1.491 (lit.)	[2][3]
Flash Point	74 °C (165.2 °F) - closed cup	[3][6]
CAS Number	90390-27-5	[1][2][3][4][5][7]

## Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of primary amines like **3,5-Difluorobenzylamine**.

### Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like **3,5-Difluorobenzylamine**, the boiling point can be determined using standard laboratory techniques such as distillation.

Methodology:

- A small quantity of **3,5-Difluorobenzylamine** is placed in a distillation flask with a few boiling chips to ensure smooth boiling.
- A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.
- The flask is heated gently.

- The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected. This constant temperature is the boiling point.

## Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology:

- A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.
- The pycnometer is filled with **3,5-Difluorobenzylamine**. Care is taken to remove any air bubbles.
- The filled pycnometer is then weighed again.
- The mass of the amine is determined by subtracting the weight of the empty pycnometer from the weight of the filled pycnometer.
- The density is calculated by dividing the mass of the amine by the known volume of the pycnometer. The measurement is typically performed at a specific temperature, such as 25 °C.<sup>[2][3]</sup>

## Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

Methodology:

- A few drops of **3,5-Difluorobenzylamine** are placed on the prism of a refractometer.
- The prism is closed, and the light source is adjusted.
- The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

- The refractive index is read from the instrument's scale. This is typically done at a standard temperature, often 20°C, and is denoted as nD20.[2]

## Determination of Solubility

While specific quantitative solubility data for **3,5-Difluorobenzylamine** is not readily available in the provided search results, a general qualitative assessment can be performed. Generally, amines with more than six carbon atoms have low solubility in water.[8] However, they are typically soluble in organic solvents.[8][9]

Methodology for Qualitative Solubility:

- **Water Solubility:** To a test tube containing 1 mL of deionized water, add **3,5-Difluorobenzylamine** dropwise with agitation. Observe whether a homogeneous solution forms or if two distinct phases remain. The formation of a salt with an acid can increase water solubility.[9]
- **Organic Solvent Solubility:** Repeat the process with various organic solvents such as ethanol, methanol, and dichloromethane to determine its solubility in these media.[10]

## Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid is typically reported, which indicates its basicity. While a specific pKa for **3,5-Difluorobenzylamine** was not found, it can be determined experimentally.

Methodology (Potentiometric Titration):

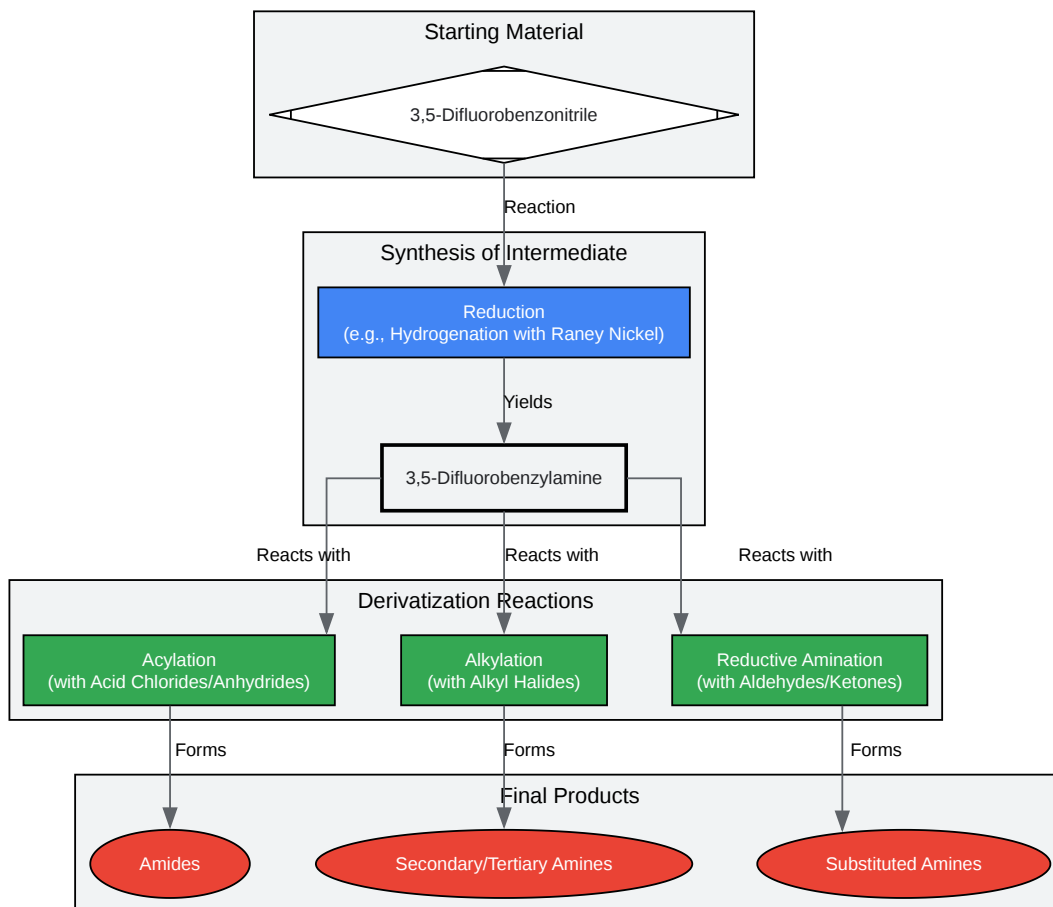
- A known concentration of **3,5-Difluorobenzylamine** is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
- A standardized solution of a strong acid (e.g., HCl) is slowly added to the amine solution.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the acid.
- A titration curve is generated by plotting the pH versus the volume of acid added.

- The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

## Synthetic Utility and Workflow

**3,5-Difluorobenzylamine** is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> Its primary utility lies in its nucleophilic nature, allowing it to react with various electrophiles to form more complex molecules. A typical synthetic workflow involving this amine is depicted below.

## General Synthetic Workflow of 3,5-Difluorobenzylamine

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Caption: Synthetic pathway from 3,5-Difluorobenzonitrile to **3,5-Difluorobenzylamine** and its subsequent derivatization.

The synthesis of **3,5-Difluorobenzylamine** often starts from 3,5-difluorobenzonitrile, which is reduced to the primary amine.[11][12] This amine can then undergo a variety of chemical transformations, including acylation, alkylation, and reductive amination, to yield a diverse range of functionalized molecules for further investigation in drug discovery and materials science.[1]

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- To cite this document: BenchChem. [Physicochemical Properties of 3,5-Difluorobenzylamine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b151417#physicochemical-properties-of-3-5-difluorobenzylamine>]

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